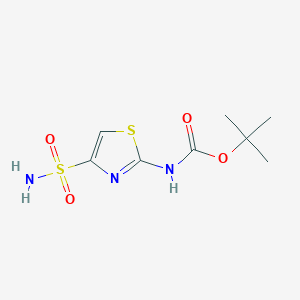

2-(Boc-amino)thiazole-4-sulfonamide

Description

Properties

Molecular Formula |

C8H13N3O4S2 |

|---|---|

Molecular Weight |

279.3 g/mol |

IUPAC Name |

tert-butyl N-(4-sulfamoyl-1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C8H13N3O4S2/c1-8(2,3)15-7(12)11-6-10-5(4-16-6)17(9,13)14/h4H,1-3H3,(H2,9,13,14)(H,10,11,12) |

InChI Key |

GUMSSTDMQOXGCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Boc Amino Thiazole 4 Sulfonamide and Its Derivatives

General Synthetic Approaches to 2-Aminothiazole-4-sulfonamide (B13711206) Scaffolds

The construction of the 2-aminothiazole-4-sulfonamide core relies on two fundamental transformations: the formation of the thiazole (B1198619) ring and the introduction of the sulfonamide group.

Thiazole Ring Formation via Cyclization Reactions

The Hantzsch thiazole synthesis is a cornerstone for the formation of the 2-aminothiazole (B372263) ring. youtube.com This classical method involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793). youtube.com Variations of this reaction are widely used to produce substituted 2-aminothiazoles in good yields.

For instance, the reaction of an α-haloketone with thiourea is a common and efficient route to 2-aminothiazole derivatives. youtube.com The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole ring by using appropriately substituted starting materials.

Strategies for Sulfonamide Moiety Incorporation

The sulfonamide group is typically introduced by reacting a 2-aminothiazole with a sulfonyl chloride. nih.govresearchgate.net This sulfonylation reaction is often carried out in the presence of a base, such as sodium acetate (B1210297) or triethylamine (B128534), to neutralize the hydrochloric acid formed during the reaction. nih.govresearchgate.net The choice of solvent and reaction temperature can influence the efficiency of the sulfonylation. nih.gov

A general procedure involves dissolving sodium acetate in water, followed by the addition of the sulfonyl chloride and 2-aminothiazole. The reaction mixture is then heated to facilitate the formation of the N-sulfonylated product. nih.gov The resulting sulfonamide can often be purified by recrystallization. nih.gov The reactivity of 2-aminothiazole with sulfonyl chlorides makes it a valuable starting material for the efficient synthesis of a wide array of sulfonamide derivatives. nih.gov

Role and Manipulation of the Boc-Protecting Group at the 2-Amino Position

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the 2-amino functionality of the thiazole ring due to its stability and the mild conditions required for its removal. fishersci.co.uk

Methods for Boc-Protection of 2-Aminothiazoles

The protection of the 2-amino group of a thiazole is commonly achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.netfishersci.co.uk This reaction is typically performed in the presence of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. researchgate.netfishersci.co.uk The reaction conditions are generally mild, proceeding at room temperature or with moderate heating, and often result in high yields of the N-Boc protected product. fishersci.co.uk

Chemoselective Deprotection and Subsequent Functionalization

The Boc group can be selectively removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (B109758) (DCM) or ethyl acetate. fishersci.co.uk This deprotection is a straightforward carbamate (B1207046) hydrolysis that is typically fast and occurs at room temperature. fishersci.co.uk

The ability to selectively deprotect the Boc group is crucial for the subsequent functionalization of the 2-amino position. researchgate.netorganic-chemistry.org Once the amino group is free, it can be subjected to various chemical modifications, such as acylation, alkylation, or further sulfonylation, to generate a diverse library of derivatives. nih.govresearchgate.net For example, after Boc deprotection, the resulting 2-aminothiazole can be reacted with different sulfonyl chlorides to introduce a variety of sulfonamide moieties. nih.gov This chemoselectivity allows for a modular approach to the synthesis of complex thiazole-containing molecules. organic-chemistry.org In some cases, thermal deprotection of the N-Boc group in continuous flow has been demonstrated as an alternative to acidic conditions. nih.gov

Strategies for Chemical Derivatization and Molecular Diversity

The 2-(Boc-amino)thiazole-4-sulfonamide scaffold serves as a versatile platform for the generation of diverse chemical libraries. The strategic manipulation of the Boc protecting group, as discussed previously, is a key element in this process. Following Boc deprotection, the free amino group can be acylated or alkylated to introduce a wide range of substituents. nih.govresearchgate.net

Furthermore, the thiazole ring itself offers positions for derivatization. For example, the C5 position of the thiazole ring can be functionalized. plos.org The synthesis of hybrid molecules, where the 2-aminothiazole-4-sulfonamide core is linked to other bioactive moieties, is another effective strategy for expanding molecular diversity. researchgate.net This approach has been used to create compounds with enhanced or novel biological activities. researchgate.net The development of one-pot synthesis procedures and the use of solid-phase synthesis techniques can further streamline the derivatization process and facilitate the rapid generation of compound libraries. nih.gov The exploration of different cyclization partners in the Hantzsch synthesis also provides a direct route to diverse thiazole cores.

Modifications of the Sulfonamide Substituent

A primary strategy for diversifying the this compound scaffold involves altering the substituent attached to the sulfonamide group. This is typically achieved through the N-sulfonylation of a 2-aminothiazole precursor with various substituted benzenesulfonyl chlorides. nih.gov The reaction is often carried out in a suitable solvent like dichloromethane or in an aqueous medium with a base such as sodium carbonate or sodium acetate to neutralize the HCl byproduct. nih.govnih.gov This approach allows for the introduction of a wide array of functional groups onto the phenyl ring of the benzenesulfonamide (B165840) moiety.

Researchers have successfully synthesized series of these derivatives by reacting 2-aminothiazole with differently substituted benzenesulfonyl chlorides. nih.govexcli.de The substituents on the benzenesulfonyl chloride can range from simple alkyl and alkoxy groups to halogens and nitro groups, each imparting unique electronic and steric properties to the final molecule. nih.govexcli.de

Table 1: Examples of Sulfonamide Substituents Introduced via N-Sulfonylation

| Precursor | Reagent (Substituted Benzenesulfonyl Chloride) | Resulting Substituent on Sulfonamide | Reference |

|---|---|---|---|

| 2-Aminothiazole | 4-Methylbenzenesulfonyl chloride | 4-Methylphenyl (p-tolyl) | nih.gov |

| 2-Aminothiazole | 4-Methoxybenzenesulfonyl chloride | 4-Methoxyphenyl | excli.de |

| 2-Aminothiazole | 4-Fluorobenzenesulfonyl chloride | 4-Fluorophenyl | excli.de |

| 2-Aminothiazole | 4-Bromobenzenesulfonyl chloride | 4-Bromophenyl | excli.de |

| 2-Aminothiazole | 4-Nitrobenzenesulfonyl chloride | 4-Nitrophenyl | nih.gov |

This direct sulfonylation method is efficient and provides a straightforward path to a library of compounds with diverse sulfonamide functionalities. nih.gov

Substituent Variation on the Thiazole Ring at Positions 4 and 5

Modifying the thiazole core itself, particularly at the C4 and C5 positions, is another key synthetic avenue. The Hantzsch thiazole synthesis is a classical and widely employed method for this purpose. researchgate.net This reaction involves the condensation of an α-haloketone with a thioamide (like thiourea). By choosing different α-haloketones, various substituents can be installed at the C4-position of the resulting 2-aminothiazole ring. researchgate.net

For instance, the synthesis of 2-amino-4-phenylthiazole (B127512) is achieved by reacting a phenacyl halide with thiourea. asianpubs.org This strategy can be expanded to include a wide range of aryl, alkyl, or heterocyclic groups at the C4 position.

Another advanced technique involves starting with 2-aminothiazol-4(5H)-one (pseudothiohydantoin). nih.gov This precursor can be Boc-protected and then subjected to Appel-related conditions to introduce halogen atoms (Br, Cl, I) specifically at the C4 position. nih.gov This provides a reliable route to 2-(Boc-amino)-4-halothiazoles, which are versatile intermediates for further functionalization. nih.gov

Table 2: Methods for Substituent Introduction on the Thiazole Ring

| Position | Method | Precursors | Resulting Substituent | Reference |

|---|---|---|---|---|

| C4 | Hantzsch Synthesis | α-haloketone, Thiourea | Aryl, Alkyl, etc. | researchgate.net |

| C4 | Halogenation | 2-(Boc-amino)thiazol-4(5H)-one | Chloro, Bromo, Iodo | nih.gov |

| C5 | Halogen Dance Rearrangement | 2-(Boc-amino)-5-bromothiazole | Bromo at C4 (from C5) | nih.gov |

These methods provide chemists with the tools to systematically alter the thiazole scaffold, enabling detailed structure-activity relationship studies.

Synthesis of Hybrid Molecules Incorporating this compound Scaffolds

The 2-(amino)thiazole sulfonamide framework serves as a valuable building block for the creation of more complex hybrid molecules. These hybrids merge the thiazole sulfonamide core with other distinct chemical moieties to produce novel molecular architectures.

One notable example is the synthesis of thiazole-chalcone/sulfonamide hybrids. frontiersin.org In a representative synthesis, a thiazole intermediate is reacted with a sulfonamide-bearing aldehyde in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695) to form the chalcone's characteristic α,β-unsaturated ketone system. frontiersin.org

Other complex heterocyclic systems have also been constructed. For example, new pyranothiazole and thiazolopyranopyrimidine derivatives bearing a sulfonamide moiety have been synthesized, demonstrating the versatility of the scaffold in multi-ring constructions. iaea.org The synthesis of naphthalene-linked thiazoles via an azine linker represents another approach to creating elaborate hybrid structures. researchgate.net These syntheses often involve multi-step sequences where the pre-formed thiazole sulfonamide is coupled with another molecule.

Table 3: Examples of Hybrid Molecules Synthesized from Thiazole Scaffolds

| Hybrid Class | Key Reaction | Coupled Moieties | Reference |

|---|---|---|---|

| Thiazole-Chalcone/Sulfonamide | Claisen-Schmidt Condensation | Thiazole and sulfonamide-aldehyde | frontiersin.org |

| Pyrano[2,3-d]thiazole | Multi-step condensation | Thiazole-sulfonamide and pyran precursors | iaea.org |

| Naphthalene-Thiazole | Azine linker formation | Naphthalene and thiazole | researchgate.net |

The ability to fuse the 2-(amino)thiazole sulfonamide scaffold with other pharmacophores or complex fragments is a powerful strategy in modern medicinal chemistry.

Advanced and Sustainable Synthetic Techniques

In line with the principles of green chemistry, efforts have been made to develop more efficient and environmentally friendly methods for the synthesis of thiazole derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of 2-aminothiazole derivatives has been shown to benefit significantly from this technology. Reaction times can be dramatically reduced from several hours, typical for conventional heating methods, to just a few minutes under microwave irradiation. asianpubs.orgresearchgate.net

For example, the synthesis of substituted 2-amino-4-phenyl-thiazole, which involves the reaction of a substituted ketone, thiourea, and iodine, can be completed in 5-15 minutes using microwave heating, compared to much longer periods with conventional refluxing. jusst.org This rapid heating leads to higher yields, lower energy consumption, and is considered a safer operation. asianpubs.orgjusst.org The synthesis of sulfonamide derivatives containing other heterocyclic rings, such as 1,2,4-triazole, has also been successfully achieved using microwave irradiation, highlighting the broad applicability of this technique. pensoft.net

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

| Derivative | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-amino-4-phenyl thiazole | Conventional | 4-5 hours | 14.20% | jusst.org |

| 2-amino-4-phenyl thiazole | Microwave | 5-15 mins | 29.46% | jusst.org |

| 2-amino-4-methyl thiazole | Conventional | 4-5 hours | 24.56% | jusst.org |

Catalyst-Free and Environmentally Benign Synthetic Routes

Developing synthetic protocols that minimize or eliminate the use of hazardous catalysts and solvents is a key goal of sustainable chemistry. For the synthesis of 2-aminothiazole sulfonamides, environmentally benign routes have been explored.

One such approach involves conducting the N-sulfonylation of 2-aminothiazole in water. nih.gov In a published procedure, 2-aminothiazole is reacted with a sulfonyl chloride in an aqueous solution of sodium acetate. nih.gov The reaction mixture is heated, and the product precipitates as a solid, which can be easily isolated by filtration. This method avoids the use of volatile and often toxic organic solvents.

Solvent-free synthesis, often coupled with microwave irradiation, represents another green chemistry approach. researchgate.net By eliminating the solvent, waste is significantly reduced, and the process becomes more atom-economical. These catalyst-free and greener routes are crucial for the large-scale, sustainable production of this compound and its derivatives.

Structure Activity Relationship Sar Studies of 2 Boc Amino Thiazole 4 Sulfonamide Analogs

Influence of the Boc-Amino Group and its Modifications on Biological Activity

The 2-amino group of the thiazole (B1198619) ring is a critical site for molecular interaction and synthetic modification. The presence and nature of substituents at this position, including the bulky tert-Butoxycarbonyl (Boc) protecting group, significantly influence the compound's biological profile.

Impact of the Thiazole-4-sulfonamide Core on Molecular Function

The thiazole-4-sulfonamide core serves as a rigid scaffold that correctly orients the functional groups for optimal interaction with biological targets. Both the thiazole and sulfonamide moieties are considered "privileged scaffolds" in drug discovery due to their frequent appearance in bioactive molecules. researchgate.netexcli.de Thiazole, a five-membered heteroaromatic ring, is a component of numerous approved drugs and contributes to a wide range of biological activities, including anticancer and anti-inflammatory effects. researchgate.netfrontiersin.orgmdpi.com The sulfonamide group is also a well-established pharmacophore, known for its role in various therapeutic agents, including antibacterial and anticancer drugs. nih.govnih.gov

Systematic Analysis of Substituent Effects on the Sulfonamide Aromatic/Heteroaromatic Ring

Systematic variation of substituents on the aromatic or heteroaromatic ring attached to the sulfonamide group is a cornerstone of SAR for this class of compounds. The electronic and steric properties of these substituents have a profound impact on biological activity.

Research has shown that introducing various functional groups to the benzene (B151609) ring can modulate the antioxidant activity of 2-aminothiazole (B372263) sulfonamides. nih.gov The position of the substituent is also critical. For instance, in a series of nitro-substituted compounds, moving the nitro group from the para-position to the meta-position led to a notable increase in DPPH radical scavenging activity. nih.gov Similarly, the activity of bromo-substituted analogs was found to follow the order of para > meta > ortho, highlighting the influence of substitution patterns. nih.gov Halogen substitution, in general, has been a productive strategy; a chloro-substituted derivative was identified as a particularly potent antioxidant in one study. nih.gov These findings illustrate that both the nature of the substituent (e.g., electron-withdrawing like -NO₂ or -F, or electron-donating like -OCH₃) and its placement on the aromatic ring are key determinants of molecular function.

| Compound Analogue (Substituent on Benzene Ring) | Substituent Position | Observed Effect on Antioxidant Activity (%DPPH) | Reference |

|---|---|---|---|

| Nitro (NO₂) | para | 33.96% | nih.gov |

| Nitro (NO₂) | meta | 70.29% | nih.gov |

| Fluoro (F) | para | Activity noted, presence of C-F bond influential | nih.gov |

| Chloro (Cl) | Not Specified | Most promising antioxidant in the series (90.09%) | nih.gov |

Stereochemical and Conformational Aspects Affecting Activity

The three-dimensional arrangement of atoms and the conformational flexibility of 2-(Boc-amino)thiazole-4-sulfonamide analogs are critical factors governing their biological activity. The thiazole ring itself influences the conformational preferences of the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-Aminothiazole Sulfonamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used to guide the rational design of new derivatives with improved potency. nih.govnih.gov

For 2-aminothiazole sulfonamides, QSAR models have been successfully developed to predict antioxidant activity. nih.gov These models are typically built using a dataset of synthesized compounds with experimentally determined activities (e.g., IC₅₀ values converted to pIC₅₀). nih.govacs.org By calculating a wide range of numerical representations of the molecular structure, known as descriptors, and applying statistical methods, a predictive equation is generated. nih.govlaccei.org

The development of a robust QSAR model begins with the calculation of molecular descriptors, which numerically encode various aspects of a molecule's structure. These can include 2D descriptors derived from the connection table (e.g., topological indices) and 3D descriptors that depend on the molecule's spatial conformation. laccei.orgmedwinpublishers.com

Multiple Linear Regression (MLR) is a common algorithm used to build QSAR models, creating a linear equation that relates the biological activity to a selection of the most informative descriptors. nih.govlaccei.org For 2-aminothiazole sulfonamides, key descriptors found to influence antioxidant activity include those related to mass, polarizability, electronegativity, van der Waals volume, and the presence of specific bonds like the C-F bond. nih.gov The statistical quality of the resulting models is rigorously validated to ensure their predictive power. nih.govnih.gov

| Descriptor Type | Examples / Description | Relevance to Activity Prediction | Reference |

|---|---|---|---|

| Mass Descriptors | RDF040m, H6m | Correlate with molecular size and mass distribution, influencing antioxidant activity. | nih.gov |

| Electronic Descriptors | Electronegativity, Polarizability | Describe the electronic environment of the molecule, key for intermolecular interactions. | nih.gov |

| Constitutional Descriptors | Molecular Weight, Number of specific atoms (e.g., F) | Basic properties that influence physical characteristics and binding. | nih.govlaccei.org |

| Topological Descriptors | 1-path Kier alpha-modified shape index (S1K) | Encode information about molecular shape and branching. | medwinpublishers.com |

| GETAWAY Descriptors | HGM | Geometrical descriptors that relate to molecular size and shape. | researchgate.net |

The ultimate goal of QSAR modeling is to provide clear, interpretable guidance for the rational design of new, more potent compounds. laccei.org The mathematical models, once validated, can be used to predict the activity of virtual or yet-to-be-synthesized molecules. nih.gov

By analyzing the descriptors in the QSAR equation for 2-aminothiazole sulfonamides, researchers can identify the specific structural features that are either beneficial or detrimental to activity. For example, a QSAR model revealed that properties like mass, polarizability, and the presence of a C-F bond were key influencers of antioxidant activity. nih.gov Based on these findings, a large set of new derivatives were designed in silico by systematically modifying the parent structures. The activities of these new designs were then predicted using the established QSAR model, allowing for the prioritization of the most promising candidates for chemical synthesis and biological testing. nih.gov This process significantly streamlines the drug discovery process by focusing laboratory efforts on compounds with the highest probability of success.

Computational and Mechanistic Investigations of 2 Boc Amino Thiazole 4 Sulfonamide Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 2-aminothiazole (B372263) sulfonamide derivatives, docking simulations are instrumental in elucidating binding affinities and interaction patterns with various biological targets, including enzymes and proteins associated with conditions like Alzheimer's disease and bacterial infections. nih.govnih.gov These simulations have shown strong in silico binding affinities for certain derivatives, with binding energies ranging from -5.75 to -7.63 kcal/mol, suggesting these compounds are promising candidates for further development. nih.gov

A critical first step in understanding a ligand's mechanism of action is identifying its binding location on a target protein. Molecular docking simulations are pivotal in this process. For instance, in studies involving 2-aminothiazole derivatives, docking has been used to pinpoint specific binding pockets. Research on the protein importin β1 (KPNB1), a potential cancer target, identified a distinct binding pocket for an aminothiazole derivative centered around the amino acid residue Serine-476. nih.gov This identification was subsequently supported by experimental methods like UV-crosslinking and tandem mass spectrometry, demonstrating the predictive power of in silico modeling. nih.gov Similarly, docking studies on targets like acetylcholinesterase and butyrylcholinesterase have been performed to locate and characterize the binding sites for thiazole-sulfonamide analogs. nih.govsemanticscholar.org

The stability of a ligand-target complex is governed by a network of non-covalent interactions. Molecular docking analysis provides a detailed view of these crucial contacts.

Hydrogen Bonding: These interactions are fundamental for the specificity and affinity of ligand binding. In studies of various heterocyclic compounds, hydrogen bonds are consistently identified as key stabilizing interactions within the active sites of target proteins. nih.govresearchgate.net

Hydrophobic Interactions: These interactions involve the association of nonpolar groups and are a major driving force in ligand binding. nih.govnih.gov Docking studies reveal how the hydrophobic parts of the thiazole (B1198619) sulfonamide scaffold fit into corresponding nonpolar pockets of a receptor. researchgate.net

π-Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. Given the presence of thiazole and often a phenyl ring in these sulfonamide derivatives, π-π stacking is a significant interaction. nih.govresearchgate.net Frontier Molecular Orbital (FMO) analysis has shown that some derivatives adopt conformations with parallel aromatic ring systems specifically to facilitate these π cloud interactions. researchgate.net

Interactive Table: Binding Energies of 2-Aminothiazole Sulfonamide Derivatives with Target Enzymes

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Derivative Family | Various | -5.75 to -7.63 | nih.gov |

Density Functional Theory (DFT) Studies on Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uobaghdad.edu.iq It is widely applied to thiazole-sulfonamide derivatives to assess their electronic and structural properties, providing insights into their reactivity and stability. nih.gov The structure-activity relationship of these compounds often depends on the electronic effects (electron-donating or -withdrawing) of substituents on the phenyl rings, which can be effectively modeled using DFT. nih.gov

The electronic properties of a molecule are key to its chemical reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical activity. researchgate.net

Studies on 2-aminothiazole sulfonamide derivatives have shown that the HOMO-LUMO gap is significantly influenced by the nature of substituents on the benzene (B151609) ring. nih.govnih.govresearchgate.net For instance, one unsubstituted derivative was found to have a HOMO-LUMO gap of 5.805 eV. nih.govresearchgate.net The introduction of electron-withdrawing bromo and fluoro groups led to a slight increase in the gap to 6.089 eV and 6.078 eV, respectively. nih.govresearchgate.net Conversely, strongly electron-withdrawing nitro groups dramatically reduced the energy gap to as low as 0.384 eV and 1.187 eV, indicating a substantial increase in chemical reactivity. nih.govresearchgate.net

Interactive Table: HOMO-LUMO Gap of Substituted 2-Aminothiazole Derivatives

| Compound Derivative | Substituent | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| Compound 22 | Unsubstituted | 5.805 | nih.gov, researchgate.net, nih.gov |

| Compound 21 | Bromo | 6.089 | nih.gov, researchgate.net, nih.gov |

| Compound 24 | Fluoro | 6.078 | nih.gov, researchgate.net, nih.gov |

| Compound 25 | Nitro | 0.384 | nih.gov, researchgate.net, nih.gov |

| Compound 32 | Nitro | 1.187 | nih.gov, researchgate.net, nih.gov |

DFT calculations also allow for the exploration of a molecule's conformational landscape. By calculating the energies of different spatial arrangements (conformers), researchers can identify the most stable, low-energy structures. This is crucial because a molecule's conformation dictates how it fits into a receptor's binding site. FMO analysis of some 2-aminothiazole sulfonamide derivatives has revealed distinct electronic density distributions that favor specific conformations, such as those involving parallel aromatic ring systems to maximize π-cloud interactions. nih.govresearchgate.net

Molecular Dynamics Simulations for Binding Dynamics and Conformational Flexibility

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms, offering critical insights into protein structures and their interactions with ligands like 2-aminothiazole sulfonamide derivatives. nih.gov These simulations help in assessing how drugs bind to their targets and can inform the optimization of drug design by predicting their effectiveness and stability within the binding pocket. nih.gov By observing the conformational flexibility of both the ligand and the target protein, MD provides a more realistic and detailed picture of the binding dynamics than static models alone.

Theoretical Elucidation of Molecular Mechanisms of Action

Computational docking is a powerful tool used to predict the binding orientation of a small molecule to a protein target. nih.gov In the case of 2-aminothiazole derivatives, docking studies have been instrumental in elucidating their potential mechanisms of action by identifying key interactions with target enzymes. nih.govepa.gov For instance, studies on various 2-aminothiazole derivatives have shown that these compounds can act as competitive inhibitors of enzymes like 5-lipoxygenase (5-LOX) by binding to the active site. epa.gov The sulfonamide group, coupled with the benzothiazole (B30560) moiety, provides essential pharmacophoric features, including a lipophilic aromatic ring, electron-donating sulfur and nitrogen atoms, and a hydrogen bonding domain, which are crucial for receptor binding. nih.gov

Molecular docking analyses of 2-aminothiazole sulfonamide derivatives against various protein targets have revealed binding energies ranging from -5.75 to -7.63 kcal/mol, indicating strong and stable interactions. nih.govnih.gov These studies help in understanding the structure-activity relationships and guide the optimization of lead compounds. nih.gov For example, in the context of antitubercular activity, a hypothetical template for 2-aminothiazole-4-carboxylate derivatives has been proposed, highlighting key hydrogen bonding interactions with the catalytic triad (B1167595) of the mtFabH enzyme. plos.org

Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into the electronic properties and reactivity of molecules. For certain 2-aminothiazole derivatives, FMO analysis has revealed that substitutions on the aromatic rings can significantly alter the HOMO-LUMO energy gap. nih.govnih.gov For instance, electron-withdrawing nitro groups have been shown to reduce the energy gap, which can influence the compound's reactivity and biological activity. nih.govnih.gov

In Silico Pharmacokinetic and Drug-Likeness Prediction

In silico methods are invaluable for predicting the pharmacokinetic properties and drug-likeness of compounds early in the drug discovery process, helping to identify candidates with favorable profiles for further development.

Computational models are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. For a series of 2-aminothiazole derivatives, in silico ADME predictions have shown high gastrointestinal absorption. nih.govnih.gov This is a crucial parameter for orally administered drugs. Furthermore, these studies have indicated that the compounds are not likely to permeate the blood-brain barrier, which is an important consideration for drugs intended for peripheral targets. nih.govnih.gov The predicted skin permeation (Log Kp) values for these derivatives were found to be in an optimal range, suggesting potential for topical applications. nih.govnih.gov

The metabolic stability of a drug candidate is a critical factor determining its half-life and duration of action. In silico predictions have suggested that 2-aminothiazole sulfonamide derivatives possess good metabolic stability. nih.govnih.gov These predictions often involve docking the compounds into the active sites of major drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms. Studies have indicated a significant inhibitory potential for CYP enzymes by these derivatives, which needs to be considered during lead optimization to avoid potential drug-drug interactions. nih.govnih.gov The 2-aminothiazole scaffold itself has been shown to have a significant impact on the metabolic stability of compounds. researchgate.net

While the 2-aminothiazole moiety is a common feature in many drugs, it has also been classified as a potential toxicophore. nih.gov This is due to its susceptibility to metabolic activation, which can lead to the formation of reactive metabolites. nih.gov Quantum chemical calculations have been employed to study the biotransformation of thiazole-containing compounds and the potential formation of toxic products. uni-duesseldorf.de These studies explore various reaction pathways, such as epoxidation and S-oxidation of the thiazole ring, which can lead to the formation of reactive intermediates. uni-duesseldorf.de

Bioinformatic tools can help in identifying potential structural alerts for toxicity. For thiazole-containing compounds, concerns exist regarding the formation of thioamides and other reactive species through metabolic processes. uni-duesseldorf.de For example, cytochrome P450-mediated metabolism can lead to the scission of the thiazole ring, forming potentially toxic products. uni-duesseldorf.de Therefore, careful consideration of the substitution pattern on the 2-aminothiazole ring is crucial during the design of new derivatives to minimize the risk of forming reactive metabolites. nih.gov

Biological Activities and Molecular Targets in Vitro Studies of 2 Boc Amino Thiazole 4 Sulfonamide Analogs

Enzyme Inhibition Profiles

Carbonic Anhydrase (CA) Isoform Inhibition

The sulfonamide group is a classic zinc-binding function, making 2-aminothiazole-4-sulfonamide (B13711206) analogs potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov These enzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. mdpi.comnih.gov Inhibition of specific CA isoforms is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and cancer. nih.govacs.org Thiazole-based sulfonamides have been investigated for their inhibitory activity against human (hCA), bacterial, and parasitic CAs. mdpi.commdpi.com

The inhibitory potency of thiazole (B1198619) sulfonamide analogs is typically quantified by their inhibition constant (K_i), which represents the concentration of the inhibitor required to produce half-maximum inhibition. Studies have revealed that these compounds can exhibit potent, often nanomolar, inhibition.

For instance, a series of 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides demonstrated potent inhibition against the cytosolic isoform hCA II. nih.gov The derivative EMAC10101d, featuring a 2,4-dichlorophenyl substituent, was identified as a highly potent hCA II inhibitor with a K_i value of 8.1 nM. nih.gov Another compound in the same series, EMAC10101c, also showed strong inhibition with a K_i of 9.2 nM. nih.gov Similarly, morpholine-derived thiazoles have been assessed against bovine carbonic anhydrase-II (bCA-II), with one of the most potent compounds exhibiting a K_i value of 9.64 µM. rsc.org

Inhibition studies on bacterial CAs have also been conducted. A range of sulfonamides was tested against the β-carbonic anhydrase from the multidrug-resistant bacterium Acinetobacter baumannii (βAbauCA). mdpi.com The standard CA inhibitor acetazolamide (B1664987) (a 1,3,4-thiadiazole-sulfonamide) inhibited βAbauCA with a K_i of 191 nM, providing a benchmark for the inhibitory potential of related heterocyclic sulfonamides against bacterial targets. mdpi.com

| Compound Class/Name | Target Isoform | K_i (nM) | Reference |

| Dihydrothiazole benzenesulfonamide (B165840) (EMAC10101d) | hCA II | 8.1 | nih.gov |

| Dihydrothiazole benzenesulfonamide (EMAC10101c) | hCA II | 9.2 | nih.gov |

| Acetazolamide | hCA II | 12 | mdpi.com |

| Acetazolamide | βAbauCA | 191 | mdpi.com |

| Morpholine derived thiazole | bCA-II | 9640 | rsc.org |

A critical aspect of developing CA inhibitors is achieving selectivity for the target isoform over off-target ones to minimize side effects. nih.govacs.org Analogs of 2-aminothiazole-4-sulfonamide have been evaluated for their selectivity against a panel of human CA isoforms, including the cytosolic hCA I and hCA II, the transmembrane tumor-associated hCA IX and hCA XII, and mitochondrial hCA VA and hCA VB. mdpi.comnih.govnih.gov

The tail approach, which involves modifying the part of the inhibitor structure that extends out of the active site, is a key strategy for tuning isoform selectivity. nih.govacs.org In the series of dihydrothiazole benzenesulfonamides, most compounds preferentially inhibited the off-target hCA II isoform over the anticancer targets hCA IX and hCA XII. nih.gov However, compound EMAC10101a showed some selectivity for hCA IX (K_i = 108.8 nM) over hCA I, II, and XII. nih.gov

In another study, guanidine-containing benzothiazole-6-sulfonamides were found to be potent and selective inhibitors of hCA II and hCA VII over hCA I, while being completely inactive against the transmembrane isoform hCA IV (K_i > 100 µM). nih.gov This highlights the potential to achieve significant selectivity by modifying the scaffold. The differences in the active site structures among isoforms, such as the residues at the entrance of the cavity, can be exploited to design isoform-selective inhibitors. nih.gov For example, the Phe131 residue in hCA II is replaced by valine in hCA IX and alanine (B10760859) in hCA XII, offering a path to selectivity. nih.gov

| Compound | K_i (nM) vs hCA I | K_i (nM) vs hCA II | K_i (nM) vs hCA IX | K_i (nM) vs hCA XII | Reference |

| EMAC10101a | 4472.4 | 724.8 | 108.8 | 1390.0 | nih.gov |

| EMAC10101c | 108.7 | 9.2 | >10000 | >10000 | nih.gov |

| EMAC10101d | 103.4 | 8.1 | >10000 | >10000 | nih.gov |

Urease Inhibition

Ureases are nickel-containing enzymes that catalyze the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. They are found in plants, fungi, and bacteria, where they play roles in nitrogen metabolism. nih.gov Inhibition of bacterial urease, particularly from Helicobacter pylori, is a therapeutic target for gastritis and peptic ulcers. While direct studies on 2-(Boc-amino)thiazole-4-sulfonamide analogs as urease inhibitors are not widely reported, related compounds containing urea or thiourea (B124793) fragments have shown activity. Barbiturates and thiobarbiturates act as moderate inhibitors of ureases from jack bean and Sporosarcina pasteurii (formerly Bacillus pasteurii), with inhibition constants in the micromolar range. nih.gov These compounds are thought to bind to the nickel ions in the active site in a manner analogous to the substrate. nih.gov Various heterocyclic compounds have been identified as urease inhibitors, suggesting that the thiazole scaffold could be a viable starting point for designing new inhibitors.

| Inhibitor Class | Target Urease | Potency | Reference |

| Barbiturates/Thiobarbiturates | Jack bean, S. pasteurii | Moderate (µM range) | nih.gov |

| (R)-4-Methoxydalbergione | Bacillus pasteurii | IC50 = 59.72 µM | medchemexpress.com |

| (R)-4-Methoxydalbergione | Jack bean | IC50 = 67.33 µM | medchemexpress.com |

| 2,5-Dimethyl-1,4-benzoquinone | Jack bean | IC50 = 0.98 µM | medchemexpress.com |

Glycosidase Inhibition

Inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion, is an established strategy for managing type 2 diabetes mellitus by delaying glucose absorption. researchgate.netdovepress.com Heterocyclic compounds, including those with nitrogen and sulfur atoms, have been explored as potential glycosidase inhibitors. researchgate.net

While specific data for this compound analogs is limited, studies on related heterocyclic structures demonstrate the potential of this chemical space. For example, 1,2,4-triazole-bearing bis-hydrazone derivatives have shown potent dual inhibitory activity against both α-amylase and α-glucosidase, with some analogs exhibiting significantly greater potency than the standard drug acarbose. nih.gov Similarly, diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol have been investigated, showing competitive or non-competitive inhibition of α-glucosidase and α-amylase with K_i values in the micromolar range. nih.gov One derivative, 5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thione, was a potent and selective competitive inhibitor of hepatic α-glucosidase. nih.gov These findings suggest that thiazole-based structures could be functionalized to effectively target these enzymes.

| Inhibitor Class | Target Enzyme | Potency (IC50 / Ki) | Reference |

| 1,2,4-Triazole-bearing bis-hydrazones | α-Amylase | IC50 = 0.70 - 35.70 µM | nih.gov |

| 1,2,4-Triazole-bearing bis-hydrazones | α-Glucosidase | IC50 = 1.10 - 30.40 µM | nih.gov |

| 4,5-diphenylimidazole-2-thione | α-Glucosidase | Ki = 3.5 x 10⁻⁵ M | nih.gov |

| 4,5-diphenylimidazole-2-thione | α-Amylase | Ki = 6.5 x 10⁻⁵ M | nih.gov |

| 4,5-diphenyl-1,2,4-triazole-3-thione | α-Glucosidase / α-Amylase | Ki ~ 10⁻⁵ M | nih.gov |

Kinase Inhibition

The 2-aminothiazole (B372263) scaffold has proven to be a highly successful template for the development of protein kinase inhibitors. nih.gov Kinases are a large family of enzymes that regulate most aspects of cell life, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 2-aminothiazole core can form key hydrogen bond interactions within the ATP-binding site of many kinases.

Notably, the 2-aminothiazole framework was the starting point for the discovery of Dasatinib, a potent pan-Src family kinase inhibitor that also targets Abl kinase. nih.gov Dasatinib, a complex N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-thiazole-5-carboxamide, emerged from structure-activity relationship studies of the 2-aminothiazole template and exhibits nanomolar to subnanomolar potency in biochemical and cellular assays. nih.gov Further research has led to the development of other 2-(aminoheteroaryl)-thiazole-5-carboxamide analogs as potent and selective inhibitors of specific Src-family kinases, such as p56(Lck), which is crucial for T-cell activation. nih.gov The success of this scaffold in generating clinically approved drugs like Dasatinib underscores the immense potential of 2-aminothiazole analogs, including sulfonamide derivatives, as kinase inhibitors for therapeutic intervention. nih.gov

| Inhibitor Class / Name | Target Kinase(s) | Potency | Reference |

| 2-aminothiazole analogs (e.g., Dasatinib) | Pan-Src family kinases, Abl | Nanomolar to subnanomolar | nih.gov |

| 2-(aminoheteroaryl)-thiazole-5-carboxamides | p56(Lck) | Potent (specific values not detailed) | nih.gov |

Investigation of Other Relevant Enzyme Targets

While sulfonamides are well-known for their interaction with carbonic anhydrases, analogs of this compound have been investigated for their inhibitory effects on a variety of other clinically relevant enzymes. These studies highlight the scaffold's versatility and potential for development in therapeutic areas beyond those traditionally associated with sulfonamides.

Research has shown that certain thiazole-based sulfonamide derivatives can effectively inhibit enzymes involved in metabolic diseases. A series of 2-(2-substituted hydrazineyl)thiazole derivatives bearing a sulfonamide moiety were found to be potent inhibitors of dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase, all of which are key targets in the management of type 2 diabetes. nih.govresearchgate.net Specifically, 5-aryl thiazole derivatives demonstrated strong DPP-4 inhibition with IC₅₀ values as low as 2.51 µM. nih.govresearchgate.net Another study on a novel hybrid of sulphonamide-1,3,5-triazine–thiazole derivatives reported a highly potent DPP-4 inhibitor with an IC₅₀ value of 2.32 nM. researchgate.netrsc.org

Furthermore, the anti-inflammatory potential of these analogs has been explored through their interaction with enzymes in the arachidonic acid pathway. Organosilicon-containing thiazole derivatives and other analogs have been identified as inhibitors of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). nih.govnih.gov One of the most active 15-LOX inhibitors was a 2-(4-trimethylsilyloxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide, with an IC₅₀ of 0.01 mmol. nih.gov Another study identified thiazole derivatives as dual inhibitors of 5-LOX and deoxyribonuclease I (DNase I), with the most prominent 5-LOX inhibitors showing IC₅₀ values as low as 56 nM. nih.gov

The table below summarizes the in vitro inhibitory activity of various thiazole sulfonamide analogs against these alternative enzyme targets.

Table 1: In Vitro Inhibition of Various Enzyme Targets by this compound Analogs

| Compound Class | Enzyme Target | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 5-Aryl Thiazole Sulfonamide Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | 2.51 - 2.75 µM | nih.govresearchgate.net |

| Sulfonamide-Triazine-Thiazole Hybrid | Dipeptidyl Peptidase-4 (DPP-4) | 2.32 nM | researchgate.netrsc.org |

| Thiazole Sulfonamide Derivative | α-Glucosidase | 3.02 µM | researchgate.net |

| Thiazole Sulfonamide Derivative | α-Amylase | 2.91 µM | researchgate.net |

| Organosilicon Thiazole Derivative | 15-Lipoxygenase (15-LOX) | 0.01 mmol | nih.gov |

| Thiazole Derivative | 5-Lipoxygenase (5-LOX) | 56 - 60 nM | nih.gov |

Antioxidant Properties (In Vitro Assays)

The capacity of this compound analogs to counteract oxidative stress has been evaluated through various in vitro assays. These studies focus on the compounds' ability to scavenge free radicals and mimic the function of endogenous antioxidant enzymes.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free-radical scavenging ability of a compound. Several studies have demonstrated that 2-aminothiazole sulfonamide derivatives possess significant DPPH scavenging potential. In one study, a series of twelve derivatives were synthesized and tested, with the compound bearing a para-chloro substituent on the benzenesulfonamide ring emerging as the most potent, exhibiting 90.09% DPPH inhibition. nih.govexcli.de Another investigation into novel aminothiazole derivatives also confirmed their antioxidant activity using the DPPH method. mdpi.com

The structure-activity relationship suggests that the presence and position of electron-donating or electron-withdrawing groups on the aryl sulfonamide ring influence the antioxidant capacity. For instance, a study on β-ionone thiazolylhydrazone derivatives found that a compound with a hydroxyl group showed potent DPPH scavenging with an IC₅₀ value of 86.525 µM, outperforming the standard antioxidant Trolox. nih.gov

Table 2: DPPH Radical Scavenging Activity of Thiazole Sulfonamide Analogs

| Compound/Analog Type | Activity Measurement | Result | Reference |

|---|---|---|---|

| 2-Aminothiazole sulfonamide (p-Cl derivative) | % Inhibition | 90.09% | nih.govexcli.de |

| 2-Aminothiazole sulfonamide (m-NO₂ derivative) | % Inhibition | 62.03% | nih.gov |

| β-Ionone thiazolylhydrazone (hydroxyl derivative) | IC₅₀ | 86.525 µM | nih.gov |

| Thiazole-based thiosemicarbazones | IC₅₀ | 9.0 - 14.72 µg/mL |

Superoxide (B77818) Dismutase (SOD)-Mimic Activity

Superoxide dismutase (SOD) is a crucial endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. Certain synthetic compounds, including thiazole sulfonamide analogs, can mimic this activity.

A study of 2-aminothiazole sulfonamide derivatives revealed that they possess notable SOD-mimic activity. The most active compound, again the para-chloro substituted derivative, showed an exceptionally high activity of 99.02%. nih.govexcli.de Other derivatives with meta-nitro and para-cyano substitutions also displayed significant SOD-mimic activity of 92.05% and 69.31%, respectively. nih.gov These findings suggest that these compounds could potentially supplement the body's natural antioxidant defenses by directly neutralizing superoxide radicals.

Table 3: Superoxide Dismutase (SOD)-Mimic Activity of 2-Aminothiazole Sulfonamide Analogs

| Compound (Substituent) | % SOD-Mimic Activity | Reference |

|---|---|---|

| p-Chloro (8) | 99.02% | nih.govexcli.de |

| m-Nitro (10) | 92.05% | nih.gov |

| p-Cyano (12) | 69.31% | nih.gov |

| o-Nitro (6) | 64.14% | nih.gov |

| p-Nitro (9) | 50.54% | nih.gov |

Antimicrobial Activity (In Vitro Studies)

The 2-aminothiazole sulfonamide scaffold is a privileged structure in the search for new antimicrobial agents, with numerous analogs demonstrating efficacy against a broad range of bacterial and fungal pathogens.

Antibacterial Spectrum and Efficacy Against Bacterial Strains (Gram-positive and Gram-negative)

Analogs of this compound have been extensively tested against various bacterial strains. While one study synthesizing a specific series of twelve 2-aminothiazole sulfonamide derivatives found no antimicrobial activity, many other studies on related analogs have shown significant potential. nih.govexcli.de

For example, a series of novel sulfonamide derivatives showed good, concentration-dependent antibacterial activity against 40 clinical isolates of multidrug-resistant Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 µg/mL. jocpr.com Another study on piperazinyl-substituted 2-aminothiazoles reported potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, with MIC values as low as 2 to 4 µg/mL. nih.gov Isosteric replacement of the 2-aminothiazole core with 2-aminooxazole in a series of carboxamides led to compounds with high activity against Mycobacterium tuberculosis, with MIC values as low as 3.13 µg/mL. nih.gov Furthermore, a series of sulfonamide-1,2,4-thiadiazole derivatives were also synthesized and showed antibacterial properties. nih.gov

Table 4: In Vitro Antibacterial Activity of Thiazole Sulfonamide Analogs (MIC in µg/mL)

| Compound Class | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | M. tuberculosis | Reference |

|---|---|---|---|---|---|

| Sulfonamide Derivatives | 64 - 512 | - | - | - | jocpr.com |

| Piperazinyl 2-Aminothiazoles | 2 - 128 | 4 - 8 | 2 - 128 | - | nih.gov |

| N-Oxazolyl/Thiazolyl Carboxamides | 125 - >500 | 250 - >500 | >500 | 3.13 - 6.25 | nih.gov |

| 2-Aminothiazole-4-Carboxylates | - | - | - | 0.06 | plos.org |

| Sulfonamide-1,2,4-thiadiazoles | 9.20 - 34.4* | - | 4.60 - 34.4* | - | researchgate.net |

Activity reported in mmol/100

Antifungal Activity Against Fungal Pathogens

The antifungal potential of thiazole sulfonamide analogs is also significant. A series of sulfonamide-1,2,4-thiadiazole derivatives showed significant activity against a panel of micromycetes, with a derivative containing a methylpiperazine group being the most active. nih.gov In another study, N-oxazolyl and N-thiazolyl carboxamides were tested against various fungal strains, with some compounds showing promising activity with MIC values ranging from 62.5 to 250 µg/mL against Candida albicans. nih.gov

Ketoconazole sulfonamide analogs have also been developed, with some fluorinated versions showing potent in vitro activity against C. albicans and C. glabrata, with MIC₇₅ values as low as 62 nM and 250 nM, respectively. frontiersin.org These results underscore the potential of these compounds to act as leads for the development of new antifungal agents, possibly by inhibiting enzymes crucial for fungal cell membrane integrity, such as lanosterol (B1674476) 14α-demethylase. nih.gov

Table 5: In Vitro Antifungal Activity of Thiazole Sulfonamide Analogs (MIC in µg/mL unless otherwise noted)

| Compound Class | Candida albicans | Candida glabrata | Aspergillus spp. | Reference |

|---|---|---|---|---|

| N-Oxazolyl/Thiazolyl Carboxamides | 62.5 - 250 | - | 250 - >500 | nih.gov |

| (2S, 4R)-Ketoconazole Sulfonamide Analogs | 62 nM (MIC₇₅) | 250 nM (MIC₇₅) | - | frontiersin.org |

| Sulfonamide-1,2,4-thiadiazoles | 2.30 - 9.20* | - | 1.75 - 4.60* (A. flavus) | researchgate.net |

| Thiazolyl-thiourea Derivatives | - | - | - | nih.gov |

Activity reported in mmol/100

Antimycobacterial Activity

Analogs of the 2-aminothiazole scaffold have demonstrated notable in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of 2-aminothiazole derivatives with various substitutions at the 2-, 4-, and 5-positions were synthesized and evaluated for their inhibitory potential against the H37Rv strain of M. tuberculosis. nih.gov One particular compound, 7n, exhibited significant antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μM. nih.gov Other derivatives in the same series also showed promising activity with MIC values of 12.50 μM. nih.gov

In another study, researchers modified the antibiotic thiolactomycin (B1682310) to a more synthetically accessible 2-aminothiazole-4-carboxylate scaffold. plos.org This led to the identification of compounds with potent activity against M. tuberculosis H37Rv. plos.org Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to be a highly effective inhibitor, with an MIC value of 0.06 µg/ml (240 nM). plos.org This activity level is more potent than the first-line anti-tuberculosis drug isoniazid. plos.org Interestingly, the compounds showing the most potent whole-cell activity did not inhibit the β-ketoacyl-ACP synthase enzyme mtFabH, suggesting their mechanism of action involves other molecular targets within the mycobacterium. plos.org

Further structure-activity relationship studies on a series derived from a 2-amino-4-(2-pyridyl) thiazole scaffold indicated that optimal antimycobacterial activity was associated with specific structural features. nih.gov These include the presence of a 2-pyridyl ring at the 4-position of the thiazole and a substituted phenyl ring attached to the 2-amino position via an amide linker. nih.gov In silico docking studies have suggested that the β-Ketoacyl-ACP Synthase (KasA) protein in M. tuberculosis is a potential molecular target for some of these 2-aminothiazole derivatives. nih.gov

Table 1: Antimycobacterial Activity of 2-Aminothiazole Analogs Against M. tuberculosis H37Rv

| Compound | Description | MIC | Reference |

|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 2-aminothiazole-4-carboxylate scaffold | 0.06 µg/ml (240 nM) | plos.org |

| Compound 7n | 2-aminothiazole derivative | 6.25 µM | nih.gov |

| Compounds 7b, 7e, 7f | 2-aminothiazole derivatives | 12.50 µM | nih.gov |

Antiproliferative and Anticancer Activity (In Vitro Cell Line Studies)

The 2-aminothiazole nucleus, often incorporated into a sulfonamide structure, is a recognized scaffold in the development of anticancer agents. nih.govnih.gov Numerous analogs have demonstrated potent and selective inhibitory activity against a broad spectrum of human cancer cell lines in vitro. nih.govnih.gov

Derivatives of 2-aminothiazole have shown significant antiproliferative effects across a wide array of human cancer cell lines, including those from breast, leukemia, lung, colon, central nervous system, melanoma, ovarian, renal, and prostate cancers. nih.govnih.gov For instance, certain 2,4-disubstituted thiazole derivatives exhibited broad-spectrum antitumor activity with GI50 values (concentration for 50% growth inhibition) in the range of 7.4 to 17.8 µM across nine different tumor subpanels. nih.gov

In a specific study, a novel thiazole-sulfonamide hybrid, compound 7, displayed potent cytotoxic activity against several cancer cell lines. frontiersin.org It was particularly effective against the HT-29 colon cancer cell line with an IC50 value of 0.98 µM, while showing low toxicity to normal WI-38 human lung fibroblast cells. frontiersin.org Other research on N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles found that some compounds had a higher antiproliferative effect than the standard chemotherapy drug cisplatin (B142131) when tested against cell lines such as SW707 (rectal), A549 (lung), and T47D (breast). nih.gov Furthermore, various thiazole derivatives have demonstrated cytotoxic effects against HL-60 (promyelocytic leukemia) and Jurkat (acute T-cell leukemia) cell lines. researchgate.net

Table 2: In Vitro Antiproliferative Activity of Thiazole-Sulfonamide Analogs

| Compound/Analog Series | Cancer Cell Line | Cell Line Type | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Compound 7 (Thiazole-sulfonamide hybrid) | HT-29 | Colon | 0.98 µM | frontiersin.org |

| Compound 7 (Thiazole-sulfonamide hybrid) | A549 | Lung | Potent Activity | frontiersin.org |

| Compound 7 (Thiazole-sulfonamide hybrid) | MCF-7 | Breast | Potent Activity | frontiersin.org |

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | SW707 | Rectal | Higher than cisplatin | nih.gov |

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | A549 | Lung | Higher than cisplatin | nih.gov |

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | T47D | Breast | Higher than cisplatin | nih.gov |

| 2,4-disubstituted thiazole derivatives (43a, 43b, 44a, 44b) | Various | 9 tumor subpanels | 7.4 - 17.8 µM (GI50) | nih.gov |

Research into the mechanisms of action for these anticancer compounds has identified several key molecular targets and signaling pathways. A prominent target for thiazole-sulfonamide derivatives is the family of carbonic anhydrase (CA) metalloenzymes. nih.gov Specifically, many analogs exhibit high inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII, which are involved in regulating pH in the tumor microenvironment and promoting cancer cell survival and proliferation. nih.govresearchgate.net

A novel thiazole-sulfonamide hybrid (compound 7) was identified as a dual inhibitor, targeting both tubulin polymerization and carbonic anhydrase IX. frontiersin.org It potently inhibited tubulin polymerization with an IC50 of 2.72 µM and selectively inhibited CA IX with an IC50 of 0.021 µM, while sparing the cytosolic isoforms CA I and II. frontiersin.org The disruption of tubulin dynamics leads to mitotic arrest, a well-established anticancer strategy. frontiersin.org Mechanistic studies confirmed that this compound's cytotoxic effects were mediated through the induction of apoptosis, evidenced by the upregulation of p53 and Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases 3 and 9. frontiersin.org

Anti-Parasitic Activity (In Vitro Studies)

Analogs based on the 2-aminothiazole sulfonamide structure have been investigated for their potential to treat parasitic diseases, showing in vitro efficacy against both Plasmodium falciparum and Trichomonas vaginalis.

The 2-aminothiazole scaffold is a key structural element in the development of new antimalarial agents. nih.gov A series of compounds derived from 2-amino-4-(2-pyridyl) thiazole were tested for in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum. nih.gov The study found that antiplasmodial activity was enhanced in compounds where the phenyl ring was substituted with hydrophobic, electron-withdrawing groups. nih.gov

Sulfonamide-based derivatives have also shown promise in combating drug-resistant malaria. nih.govrsc.org A novel series of pyrimidine-tethered spirochromane-based sulfonamides demonstrated strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govrsc.org Two compounds from this series, SZ14 and SZ9, were particularly potent, with IC50 values of 2.84 µM and 3.22 µM, respectively. rsc.org Enzymatic assays revealed that these compounds inhibit the P. falciparum cysteine proteases falcipain-2 and falcipain-3, which are crucial for hemoglobin degradation by the parasite. rsc.org

Table 3: In Vitro Antimalarial Activity of Sulfonamide Analogs Against P. falciparum

| Compound | Description | Strain | Activity (IC50) | Molecular Target | Reference |

|---|---|---|---|---|---|

| SZ14 | Pyrimidine-tethered sulfonamide | 3D7/W2 | 2.84 µM | Falcipain-2 (4.1 µM), Falcipain-3 (4.9 µM) | rsc.org |

| SZ9 | Pyrimidine-tethered sulfonamide | 3D7/W2 | 3.22 µM | Falcipain-2 (5.4 µM), Falcipain-3 (6.3 µM) | rsc.org |

Infections caused by the protozoan parasite Trichomonas vaginalis are a high-incidence sexually transmitted infection, and resistance to current drugs is a growing concern. scielo.org.mxnih.gov Benzenesulfonamide derivatives of 2-amino-4-phenyl thiazole have been synthesized and evaluated for their in vitro activity against T. vaginalis trophozoites. scielo.org.mx Several of these derivatives displayed significantly higher antitrichomonal activity than the standard drug, metronidazole. scielo.org.mx For instance, compound 7f, N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl)]-4-nitrobenzenesulfonamide, was 3.4-fold more potent than metronidazole, with an IC50 of 0.27 μM. scielo.org.mx Structure-activity analysis revealed that the presence of a nitro group on the sulfonamide structure is essential for trichomonicidal activity, which is likely mediated through the bioreduction of the nitro group. scielo.org.mx Molecular docking studies suggest that Trichomonas vaginalis ferredoxin (TvFn) is a potential target. scielo.org.mx

Other research has identified 2-amino-4-aryl thiazole derivatives, ATZ-1 and ATZ-2, as potent agents against T. vaginalis, with IC50 values of 0.15 μg/mL and 0.18 μg/mL, respectively. nih.gov These compounds were found to decrease the proteolytic activity in parasite trophozoites, and docking simulations suggested they may function as inhibitors of the trichomonad protease TvMP50. nih.gov

Table 4: In Vitro Antitrichomonal Activity of Thiazole Analogs Against T. vaginalis

| Compound | Description | Activity (IC50) | Comparison | Proposed Molecular Target | Reference |

|---|---|---|---|---|---|

| Metronidazole | Standard Drug | 0.93 µM | - | - | scielo.org.mx |

| Compound 7f | Phenylthiazolylbenzene sulfonamide | 0.27 µM | 3.4x more potent than Metronidazole | Trichomonas vaginalis ferredoxin (TvFn) | scielo.org.mx |

| ATZ-1 | 2-amino-4-aryl thiazole | 0.15 µg/mL | Potent Activity | Protease TvMP50 | nih.gov |

| ATZ-2 | 2-amino-4-aryl thiazole | 0.18 µg/mL | Potent Activity | Protease TvMP50 | nih.gov |

Antileishmanial Activity Against Leishmania Species

While direct studies on the antileishmanial activity of this compound analogs are not extensively documented in the reviewed literature, the broader class of 2-aminothiazole derivatives has been identified as a promising scaffold for the development of new antileishmanial agents. nih.govnih.gov Research has shown that various derivatives of 2-aminothiazole exhibit activity against several Leishmania species, which are the causative agents of leishmaniasis. nih.govnih.gov

For instance, a study on 4-phenyl-1,3-thiazol-2-amines, a related scaffold, demonstrated anti-promastigote activity against Leishmania amazonensis. nih.gov In this study, a molecular modeling approach suggested that the S-methyl-5-thioadenosine phosphorylase in Leishmania could be a potential molecular target for these compounds. nih.gov This enzyme is crucial for the parasite's purine (B94841) salvage pathway, making it an attractive target for drug development. nih.gov

Furthermore, other research has highlighted the potential of 2-aminothiazole derivatives as agents against kinetoplastids, a group of protozoa that includes Leishmania and Trypanosoma. nih.gov Some 5-nitro-2-aminothiazole derivatives have shown antileishmanial activity, although some toxicity was also observed. nih.gov The 2-aminothiazole ring is increasingly being recognized for its potential as a core structure in the discovery of antiprotozoal drugs. nih.gov

Although specific data on this compound analogs is lacking, the established antileishmanial potential of the 2-aminothiazole core suggests that this class of compounds could be a subject for future investigation in the search for new treatments for leishmaniasis.

Other Investigated In Vitro Biological Activities (e.g., anti-inflammatory, targets for Alzheimer's disease)

Analogs of this compound have been investigated for their inhibitory activity against enzymes implicated in inflammation and Alzheimer's disease. The 2-aminothiazole scaffold is a common feature in compounds designed to target these conditions. nih.govtandfonline.com

Anti-inflammatory Activity:

The anti-inflammatory potential of 2-aminothiazole derivatives has been linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govtandfonline.com These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.

One area of investigation is the dual inhibition of 5-lipoxygenase (5-LOX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). A series of 2-aminothiazole-featured pirinixic acid derivatives were synthesized and shown to be potent dual inhibitors of these enzymes. nih.gov Similarly, thiazole derivatives have been identified as leads for the development of dual COX-2/5-LOX inhibitors, which could offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The following table summarizes the in vitro inhibitory activities of some 2-aminothiazole derivatives against enzymes involved in the inflammatory response.

Table 1: In Vitro Anti-inflammatory Enzyme Inhibition by 2-Aminothiazole Analogs

| Compound Class | Target Enzyme(s) | Key Findings |

| 2-Aminothiazole-featured pirinixic acid derivatives | 5-LOX and mPGES-1 | Potent dual inhibitors with IC50 values in the sub-micromolar range. nih.gov |

| Thiazole derivatives | COX-2 and 5-LOX | Identified as dual inhibitors with significant reduction in the expression of COX-2 and 5-LOX genes. nih.gov |

| 2-Amino-substituted 4-coumarinylthiazoles | COX-1 and COX-2 | Several compounds exhibited pronounced anti-inflammatory activity, comparable to indomethacin. tandfonline.com |

Inhibition of Targets for Alzheimer's Disease:

The 2-aminothiazole scaffold has also been incorporated into compounds designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the symptomatic treatment of Alzheimer's disease. Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

Research on thiazole-bearing sulfonamide analogs has demonstrated their potential as potent inhibitors of both AChE and BChE. nih.gov The inhibitory activity of these compounds is often influenced by the nature and position of substituents on the aromatic rings of the molecule.

Below is a data table summarizing the in vitro inhibitory activities of some 2-aminothiazole and related sulfonamide derivatives against cholinesterase enzymes.

Table 2: In Vitro Cholinesterase Inhibition by 2-Aminothiazole and Sulfonamide Analogs

| Compound Class | Target Enzyme(s) | Potency (IC50 values) |

| Thiazole-bearing sulfonamide analogs | AChE and BuChE | Ranged from potent to moderate inhibition. nih.gov |

Future Research Directions and Translational Perspectives for 2 Boc Amino Thiazole 4 Sulfonamide Research

Rational Design and Synthesis of Next-Generation 2-(Boc-amino)thiazole-4-sulfonamide Analogs

The future of this compound research lies in the rational design and synthesis of next-generation analogs. This involves strategically modifying the core structure to enhance desired biological activities and pharmacokinetic properties. The "tail approach," which involves altering substituents on the molecule, has shown potential for achieving greater selectivity towards specific biological targets. nih.gov The inherent versatility of the thiazole (B1198619) ring, a five-membered heterocycle containing nitrogen and sulfur, allows for a wide array of chemical modifications. nih.govnih.gov

A simplified two-step synthetic process, involving sulfonylation followed by alkylation of the amino group, has been effectively used to generate new 2-aminothiazole (B372263) derivatives. nih.govnih.gov This adaptability makes 2-aminothiazole a valuable precursor for creating diverse sulfonamide compounds with potentially enhanced pharmacological profiles. nih.gov Future efforts will likely focus on creating analogs with improved potency, bioavailability, and duration of action through techniques like alkylation and the introduction of various functional groups. nih.govnih.gov

Discovery and Validation of Novel Biological Targets and Mechanisms of Action

A key area of future investigation will be the identification and validation of new biological targets and the elucidation of the mechanisms of action for this compound and its derivatives. While sulfonamides are known to inhibit the folate synthesis pathway in bacteria by acting as analogs of para-aminobenzoic acid (PABA), the full spectrum of their biological interactions is still being explored. youtube.com

Recent studies have highlighted the potential of thiazole-sulfonamide hybrids to act as dual inhibitors, for instance, targeting both tubulin polymerization and carbonic anhydrase IX (CA IX), an enzyme associated with tumor acidification. nih.govresearchgate.net The sulfonamide group plays a crucial role in binding to the active site of enzymes like carbonic anhydrase, while the thiazole ring can enhance the compound's interaction and orientation within the receptor's active site. nih.gov Further research is needed to uncover additional targets and understand the intricate molecular interactions that underpin the therapeutic effects of these compounds.

Development of Multi-Targeting Agents Based on the Thiazole-Sulfonamide Scaffold

The development of multi-targeting agents, which can simultaneously modulate multiple biological pathways, represents a promising strategy to overcome challenges like drug resistance. researchgate.net The thiazole-sulfonamide scaffold is an excellent platform for designing such agents. By integrating different pharmacophores, researchers can create hybrid molecules with a broader spectrum of activity.

For example, combining the thiazole-sulfonamide core with moieties known to inhibit other key cellular processes could lead to novel anticancer or antimicrobial drugs. researchgate.netnih.gov The ability of metal complexes derived from sulfonamide inhibitors to exhibit significantly enhanced potency through a dual-action mechanism further expands the possibilities for creating powerful multi-targeting agents. nih.gov

Application in Chemical Probe Development for Biological System Interrogation

Chemical probes are essential tools for studying biological systems, allowing for the investigation of protein function and cellular pathways. The unique properties of the thiazole scaffold make it an attractive candidate for the development of novel chemical probes. researchgate.net For instance, fluorescently labeled thiazole derivatives can be used for imaging and tracking specific molecules within cells. researchgate.net

The development of thiazole-based probes could provide valuable insights into disease mechanisms and aid in the identification of new drug targets. These probes can be designed to be highly selective for their intended target, minimizing off-target effects and providing a clearer understanding of biological processes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and design. nih.govresearchgate.netnih.gov These technologies can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties. researchgate.netresearchgate.net

Virtual screening of large compound libraries to identify potential hits. researchgate.net

De novo design of novel molecules with optimized properties. researchgate.net

Predicting pharmacokinetic and toxicological profiles. researchgate.net

By leveraging AI and ML, researchers can more efficiently explore the chemical space around the thiazole-sulfonamide core to design and optimize next-generation therapeutics.

Advancements in Green and Sustainable Synthetic Methodologies for Thiazole-Sulfonamides

The pharmaceutical industry is increasingly focusing on green and sustainable chemistry to minimize its environmental impact. researchgate.netnih.govsci-hub.se This includes the development of eco-friendly methods for synthesizing thiazole-sulfonamides.

Key green chemistry approaches include:

The use of renewable starting materials and non-toxic catalysts. researchgate.netnih.gov

Employing environmentally benign solvents like water. researchgate.net

Utilizing energy-efficient techniques such as microwave and ultrasound-assisted synthesis. researchgate.netresearchgate.net

These sustainable methodologies not only reduce waste and environmental harm but can also offer advantages in terms of cost-effectiveness and scalability. nih.gov Future research will continue to explore and refine these green synthetic routes for the production of this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Boc-amino)thiazole-4-sulfonamide, and how can intermediates be characterized?

The synthesis typically involves cyclization and sulfonamide formation. For example, thiazole sulfonamide derivatives can be synthesized via Lawesson’s reagent-mediated cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, followed by oxidative chlorination and sulfonamide coupling . Key intermediates (e.g., sulfonyl chlorides) are characterized using NMR (¹H/¹³C), IR, and mass spectrometry. For Boc-protected intermediates, tert-butyl carbamate groups are confirmed via characteristic Boc peaks in NMR (e.g., ~1.4 ppm for tert-butyl protons) and IR (~1680–1720 cm⁻¹ for carbonyl stretches) .

Q. What experimental techniques are critical for validating the purity and structure of this compound?

Essential techniques include:

- Chromatography : HPLC with UV detection (e.g., C18 columns, 254 nm) to assess purity .

- Spectroscopy : ¹H/¹³C NMR for functional group confirmation (e.g., Boc-group protons, thiazole ring protons) and IR for carbonyl (Boc) and sulfonamide (S=O) stretches .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Q. How is this compound utilized in medicinal chemistry research?

This compound serves as a precursor for antitumor agents. For example, derivatives of 5-phenyl-1,3-thiazole-4-sulfonamide have been screened against 60 cancer cell lines, with activity linked to sulfonamide substitution patterns . The Boc group protects the amine during synthesis, enabling selective deprotection for downstream functionalization .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for target binding?

Molecular docking tools like AutoDock Vina (with improved scoring functions and multithreading) predict binding modes to targets such as kinases or receptors. For example, R-group modifications can be modeled to enhance hydrogen bonding with residues in the ATP-binding pocket of kinases. Binding energy calculations (ΔG) and ligand efficiency metrics (e.g., −0.3 to −0.34 kcal/mol) guide prioritization of derivatives .

Q. What strategies address contradictions in biological activity data for thiazole sulfonamide derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability) or solubility issues. Mitigation strategies include:

- Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug approaches (e.g., esterification of sulfonamides) .

- Dose-response validation : Repeat assays across multiple cell lines (e.g., NCI-60 panel) with strict QC for IC₅₀ consistency .

- Metabolic stability testing : Liver microsome assays to rule out rapid degradation .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound class?

SAR workflows involve:

- Core diversification : Synthesize analogs with varied substituents (e.g., aryl, alkyl) at the thiazole 5-position and sulfonamide nitrogen .

- Pharmacophore mapping : Identify critical groups (e.g., sulfonamide S=O, Boc-protected amine) via 3D-QSAR or molecular dynamics .

- In vitro profiling : Test derivatives for cytotoxicity, target inhibition (e.g., kinase assays), and selectivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products